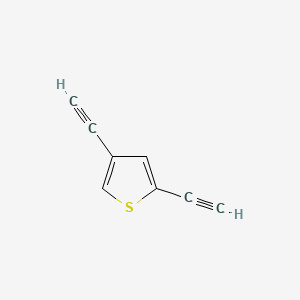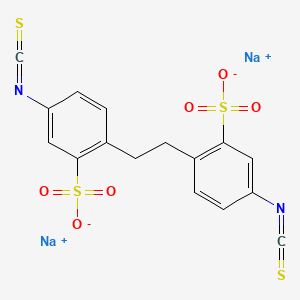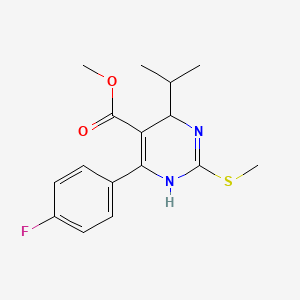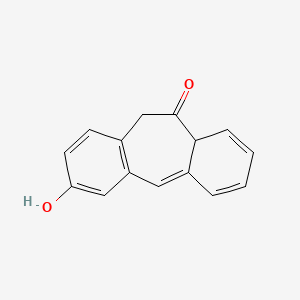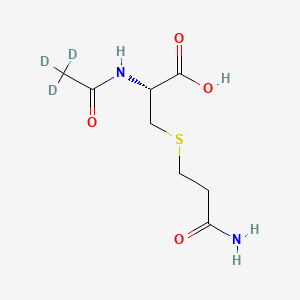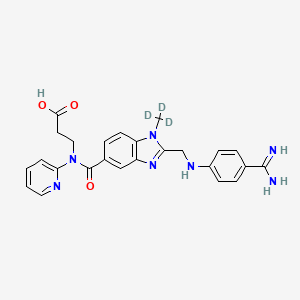
达比加群-d3
概述
描述
Dabigatran-d3 is a deuterium-labeled variant of dabigatran, an oral anticoagulant from the direct thrombin inhibitor class. Dabigatran is widely used to prevent strokes and the formation of blood clots in patients with non-valvular atrial fibrillation and other thromboembolic disorders . The deuterium labeling in Dabigatran-d3 enhances its stability and allows for precise quantification in various analytical methods, making it a valuable tool in clinical and pharmaceutical research .
科学研究应用
Dabigatran-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of dabigatran in various samples.
Biology: Used in studies to understand the metabolism and pharmacokinetics of dabigatran.
Medicine: Used in clinical research to develop and validate new anticoagulant therapies.
Industry: Used in the pharmaceutical industry for quality control and regulatory compliance.
作用机制
Dabigatran-d3, like dabigatran, is a direct thrombin inhibitor. It works by binding to the active site of thrombin, a serine protease that converts fibrinogen to fibrin during the coagulation cascade . By inhibiting thrombin, Dabigatran-d3 prevents the formation of blood clots, thereby reducing the risk of stroke and other thromboembolic events .
Similar Compounds:
Apixaban: Another direct oral anticoagulant that inhibits factor Xa.
Rivaroxaban: A direct oral anticoagulant that also inhibits factor Xa.
Edoxaban: A direct oral anticoagulant that inhibits factor Xa.
Comparison:
Mechanism of Action: While Dabigatran-d3 inhibits thrombin, the other compounds inhibit factor Xa.
Pharmacokinetics: Dabigatran-d3 has a predictable pharmacokinetic profile and does not require frequent monitoring, similar to the other direct oral anticoagulants.
Unique Features: The deuterium labeling in Dabigatran-d3 enhances its stability and allows for precise quantification, making it unique among anticoagulants.
未来方向
Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor that is rapidly absorbed and converted to its active form, Dabigatran . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications, following acute coronary syndromes .
生化分析
Biochemical Properties
Dabigatran-d3, like its parent compound dabigatran, inhibits thrombin, a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin. By inhibiting thrombin, Dabigatran-d3 prevents this conversion, thereby exerting its anticoagulant effect .
Cellular Effects
Dabigatran-d3, through its inhibition of thrombin, can impact various cellular processes. For instance, it can affect cell proliferation and adhesion, angiogenesis, and invasion, particularly in the context of cancer cells
Molecular Mechanism
Dabigatran-d3 acts by binding to the active site of the thrombin molecule, thereby inhibiting its activity . This binding is competitive and reversible . The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, impairing the clotting process and acting as an anticoagulant .
Temporal Effects in Laboratory Settings
Studies on dabigatran have shown that it has predictable anticoagulant effects, does not undergo CYP 450 metabolism, and has few drug–drug and drug–food interactions .
Dosage Effects in Animal Models
The effects of Dabigatran-d3 at different dosages in animal models have not been extensively studied. Studies on dabigatran have shown that it has a predictable pharmacokinetic profile, with a clearance of 0.0453 L/min/70 kg, and a central volume of distribution of 2.94 L/70 kg .
Metabolic Pathways
Dabigatran-d3 is likely to be involved in similar metabolic pathways as dabigatran. Dabigatran is metabolized by esterases and is a substrate of P-glycoprotein (P-gp) and uridine 5ʹ-diphospho (UDP)-glucuronosyltransferases (UGTs) .
Transport and Distribution
Dabigatran-d3, like dabigatran, is likely to be transported and distributed within cells and tissues via P-gp, a protein that pumps foreign substances out of cells
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran-d3 involves multiple steps, starting from deuterium-labeled bromobenzene. The process includes nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The final product is obtained through the condensation of deuterium-labeled O-n-hexylcarbamate derivative with deuterium-labeled benzimidazole .
Industrial Production Methods: Industrial production of Dabigatran-d3 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications .
化学反应分析
Types of Reactions: Dabigatran-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
属性
IUPAC Name |
3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJFWOBGCMAKL-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747410 | |
| Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246817-44-6 | |
| Record name | N-{2-[(4-Carbamimidoylanilino)methyl]-1-(~2~H_3_)methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Q & A
Q1: What is the role of Dabigatran-d3 in quantifying dabigatran levels?
A1: Dabigatran-d3 is a deuterated form of dabigatran used as an internal standard (IS) in mass spectrometry-based analytical methods. [, ] These methods are essential for accurately determining the concentration of free dabigatran in biological samples, such as plasma.
Q2: How does the use of Dabigatran-d3 as an IS improve the accuracy of dabigatran quantification?
A2: Using an IS like Dabigatran-d3 offers several advantages:
- Compensation for variations: It corrects for potential sample loss during preparation and variation in ionization efficiency during analysis. [, ]
- Improved accuracy: By comparing the signal of dabigatran with the signal of the known concentration of Dabigatran-d3, researchers can accurately calculate the dabigatran concentration in the sample. [, ]
- Enhanced reliability: This approach ensures the reliability and reproducibility of the measurements, which is crucial for pharmacokinetic studies and therapeutic drug monitoring of dabigatran. [, ]
Q3: Can you give an example of how Dabigatran-d3 was used in a research setting?
A3: In a study examining the bioequivalence of generic and brand name dabigatran etexilate, researchers utilized a UPLC-MS/MS method with Dabigatran-d3 as the IS. [] This allowed them to accurately quantify free dabigatran in patient plasma samples and compare the pharmacokinetic profiles of the two formulations. []
- Development and Validation of UPLC-MS/MS Method for Quantifying of Free and Total Dabigatran in Human Plasma: An Application for a Bioequivalence Study.
- Comparison of calibrated dilute thrombin time and aPTT tests with LC-MS/MS for the therapeutic monitoring of patients treated with dabigatran etexilate
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

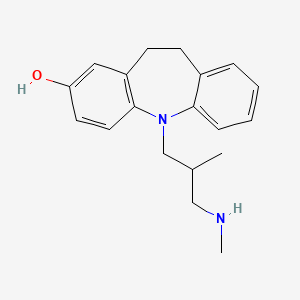




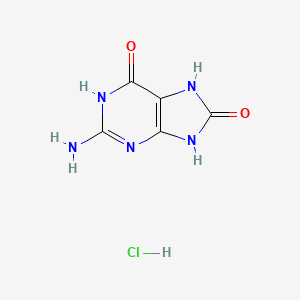
![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)
